molecular formula C12H17BrN2O B8336995 6-bromo-N-(4-pyridylmethyl)hexa namide

6-bromo-N-(4-pyridylmethyl)hexa namide

Cat. No.: B8336995
M. Wt: 285.18 g/mol
InChI Key: IJXFGCDOOCHJAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-N-(4-pyridylmethyl)hexanamide is a brominated amide derivative featuring a hexanamide backbone substituted with a 4-pyridylmethyl group at the nitrogen position. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of 299.18 g/mol. The compound combines a lipophilic alkyl chain with a polar pyridyl moiety, making it a candidate for studies in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and π-π interactions are critical.

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

6-bromo-N-(pyridin-4-ylmethyl)hexanamide

InChI

InChI=1S/C12H17BrN2O/c13-7-3-1-2-4-12(16)15-10-11-5-8-14-9-6-11/h5-6,8-9H,1-4,7,10H2,(H,15,16)

InChI Key

IJXFGCDOOCHJAA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCCCCBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with other bromoalkylamides and pyridyl-containing derivatives. Key comparisons include:

Compound Molecular Formula Key Functional Groups Synthetic Route Application/Activity
6-Bromo-N-(4-pyridylmethyl)hexanamide C₁₂H₁₆BrN₂O Bromoalkyl, amide, pyridylmethyl Nucleophilic substitution (amide coupling) Enzyme inhibition (hypothetical)
Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate (16) C₂₃H₂₅N₃O₃ Oxazolo-pyridine, ester, benzylpiperidine Suzuki coupling, esterification Kinase inhibition (reported)
N-(Pyridin-4-ylmethyl)acetamide C₈H₁₀N₂O Acetamide, pyridylmethyl Direct amidation Antimicrobial screening

Key Observations :

  • Reactivity: The bromine atom in 6-bromo-N-(4-pyridylmethyl)hexanamide enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic substitution reactions. This contrasts with methyl ester derivatives (e.g., compound 16 in ), where reactivity is dominated by the oxazolo-pyridine core .
  • ¹H NMR: Pyridyl protons resonate at δ 7.2–8.5 ppm, with alkyl chain protons at δ 1.2–2.5 ppm.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.